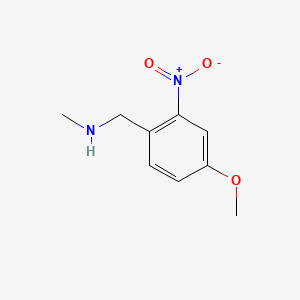

N-(4-Methoxy-2-nitrobenzyl)-N-methylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxy-2-nitrophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-10-6-7-3-4-8(14-2)5-9(7)11(12)13/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHRZEBHVYHUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations

Reactions Involving the Nitro Group

The electron-withdrawing nitro group on the benzene (B151609) ring is a primary site for chemical modification, significantly influencing the molecule's reactivity.

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, yielding the corresponding 2-amino-4-methoxybenzylamine derivative. This reaction is typically achieved through catalytic hydrogenation. A variety of catalytic systems are effective for the reduction of aromatic nitro compounds and are applicable to N-(4-Methoxy-2-nitrobenzyl)-N-methylamine. nih.govresearchgate.net

Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel, often using hydrogen gas as the reductant. More modern and sustainable methods utilize catalysts like palladium on glass wool (Pd@GW) or copper-based nanocatalysts (Cu@C) with reducing agents such as sodium borohydride (B1222165) (NaBH₄) or dihydrogen, which can proceed under mild, ambient conditions. nih.govmdpi.com

The general transformation is as follows: this compound → N¹-(2-Amino-4-methoxybenzyl)-N¹-methylmethanamine

The resulting product, a substituted ortho-phenylenediamine derivative, possesses two distinct amine functionalities with different reactivity profiles. The newly formed aromatic amine is a weak nucleophile and base, while the benzylic secondary amine retains its higher basicity and nucleophilicity. This difference allows for selective subsequent reactions. For instance, the aromatic amine can undergo diazotization followed by Sandmeyer-type reactions, or participate in the formation of heterocyclic systems like benzimidazoles, a reaction common for 1,2-diaminobenzene structures. acs.org

Table 1: Common Catalytic Systems for Nitro Group Reduction

| Catalyst System | Reductant | Typical Conditions | Reference |

|---|---|---|---|

| Raney-Ni | H₂ | Room temperature, 50 psi, EtOH | |

| Pd@GW | NaBH₄ or H₂ | Aqueous, Room temperature, Ambient pressure | nih.gov |

| Cu@C | NaBH₄ | EtOH, Room temperature | mdpi.com |

Intermolecular and Intramolecular Rearrangements

While direct rearrangement studies on this compound are not extensively documented, analogous structures undergo well-known intramolecular rearrangements. The Smiles rearrangement is a notable example, typically occurring in o-aryloxynitro compounds. In this reaction, a nucleophile (like an amine) attached to a side chain attacks the electron-deficient aromatic ring, displacing the oxygen atom to form a new C-N bond. arkat-usa.org For a Smiles-type rearrangement to occur with a nitrobenzyl system, a suitable nucleophile and leaving group configuration would be necessary.

In related nitrobenzyl systems, other rearrangements have been observed. For example, certain 1,1-dialkyl-1-p-nitrobenzylamine derivatives have been shown to rearrange under specific conditions. acs.org These transformations often involve the generation of reactive intermediates and are highly dependent on the substituents and reaction conditions. The presence of the electron-withdrawing nitro group is crucial as it activates the aromatic ring toward nucleophilic attack, a key step in many of these rearrangements.

Reactions at the Amine Nitrogen

The secondary amine nitrogen in this compound is a nucleophilic center and can participate in a variety of common amine reactions.

As a typical secondary amine, the nitrogen atom can be readily alkylated or acylated.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) or other alkylating agents in the presence of a base will yield the corresponding tertiary amine.

Acylation: Treatment with acyl chlorides or acid anhydrides (e.g., acetyl chloride or acetic anhydride) affords the corresponding N-acyl derivative (an amide). wikipedia.org

These reactions follow standard nucleophilic substitution mechanisms. The reactivity can be influenced by steric hindrance around the nitrogen atom and the electronic properties of the benzyl (B1604629) group. The choice of base and solvent is critical for optimizing reaction conditions and yields, similar to protocols for other secondary benzylamines. rsc.org

Secondary amines are known to react with nitrosating agents to form N-nitrosamines. sci-hub.sewikipedia.org This reaction is of significant interest due to the biological activity of many N-nitroso compounds. This compound, being a secondary amine, is expected to undergo N-nitrosation.

The reaction is typically carried out using a source of the nitrosonium ion (NO⁺). wikipedia.org A common laboratory method involves treating the amine with sodium nitrite (B80452) (NaNO₂) in an acidic aqueous solution. Other effective nitrosating systems include sodium nitrite with acetic anhydride (B1165640) (Ac₂O) or p-toluenesulfonic acid (p-TSA) under mild conditions. jchr.orgresearchgate.net The general reaction proceeds as follows:

R₂NH + HNO₂ → R₂N-N=O + H₂O

Table 2: Reagents for N-Nitrosation of Secondary Amines

| Nitrosating Agent/System | Conditions | Reference |

|---|---|---|

| NaNO₂ / Acid (e.g., HCl) | Aqueous, Acidic pH | wikipedia.org |

| NaNO₂ / Ac₂O | Dichloromethane, Room temperature | researchgate.net |

| p-TSA / NaNO₂ | Mild, Heterogeneous | jchr.org |

Photochemical Reactivity

The o-nitrobenzyl moiety is one of the most widely used photolabile protecting groups (PPGs) in organic synthesis and chemical biology. wikipedia.orgresearchgate.net this compound contains this chromophore and is therefore expected to exhibit significant photochemical reactivity upon irradiation with UV light.

The mechanism of photocleavage for 2-nitrobenzyl compounds is a well-studied intramolecular redox process. cdnsciencepub.comacs.orgacs.org The key steps are:

Photoexcitation: Upon absorption of a photon (typically in the UV-A range, ~300-400 nm), the nitro group is promoted to an excited state (n,π* triplet).

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a diradical intermediate.

Rearrangement to aci-Nitro Intermediate: This diradical rapidly rearranges to form a transient species known as an aci-nitro intermediate. acs.orgrsc.org This intermediate is often colored and can be detected spectroscopically.

Cyclization and Fragmentation: The aci-nitro intermediate undergoes further rearrangement, often through a cyclic oxazolidine-like intermediate, which then fragments. acs.orgrsc.org

Product Formation: The final products of the photoreaction are the released amine (methylamine in this case) and a 4-methoxy-2-nitrosobenzaldehyde derivative.

The presence of the electron-donating methoxy (B1213986) group at the 4-position generally increases the quantum yield and can shift the absorption maximum to longer, less damaging wavelengths, which is a desirable feature for PPGs used in biological systems. researchgate.netnih.gov This photochemical cleavage is essentially "traceless" as it does not require the addition of any chemical reagents for deprotection. wikipedia.org

This light-induced cleavage makes the 4-methoxy-2-nitrobenzyl group a useful tool for caging and releasing amines and other nucleophiles with high spatial and temporal control. rsc.org

Exploration of Photoremovable Protecting Group (PPG) Potential based on Nitrobenzyl Photocleavage

The ortho-nitrobenzyl group is a well-established photoremovable protecting group (PPG), often termed a "caging" group, valued for its stability and its ability to be cleaved by UV light. wikipedia.orgresearchgate.net The 4-methoxy-2-nitrobenzyl moiety, as found in this compound, is a derivative designed to fine-tune these properties. The introduction of a methoxy group at the C4 position (para to the benzyl carbon) enhances the chromophore's absorption of longer wavelength light. nih.gov

The core utility of this compound as a PPG lies in its capacity to "cage" a primary or secondary amine, such as methylamine (B109427) in this intramolecular case, rendering it inactive until its release is triggered by photoirradiation. researchgate.net Upon exposure to near-UV light (typically in the 350 nm range), the nitro group undergoes a photochemical reaction that ultimately leads to the cleavage of the benzylic carbon-nitrogen bond, releasing the free amine and producing a 4-methoxy-2-nitrosobenzaldehyde byproduct. nih.govacs.org This process allows for the precise spatial and temporal control of the release of a biologically active molecule or a reactive chemical species in a variety of applications, from synthetic chemistry to cell biology. researchgate.netrsc.org

The efficiency of this photocleavage is a critical parameter for its application. Research into related nitrobenzyl systems demonstrates that the quantum yield (Φ), which represents the efficiency of a photochemical process, is highly dependent on the molecular structure and the nature of the leaving group. researchgate.netoup.com For instance, the quantum yield for the photolysis of 1-(2-nitrophenyl)ethyl phosphate (B84403) is reported to be around 0.53, while other widely used caged compounds have quantum yields in the range of 0.065 to 0.085. researchgate.net The presence of electron-donating groups, like the methoxy group, on the aromatic ring can influence the photolysis reaction rates. researchgate.net

| PPG Moiety | Typical Cleavage Wavelength | Key Features | Common Applications |

|---|---|---|---|

| o-Nitrobenzyl | ~350 nm | Robust, well-established, releases caged molecule and a nitroso byproduct. wikipedia.orgresearchgate.net | Caging of alcohols, amines, and carboxylic acids. wikipedia.org |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350-365 nm | Improved absorption at longer wavelengths compared to the parent o-nitrobenzyl. researchgate.net | Caging of pharmacologically active compounds. researchgate.net |

| 4-Methoxy-2-nitrobenzyl | ~350 nm | Methoxy group enhances absorption; compatible with peptide synthesis. nih.govrsc.org | Backbone protection in peptides, amine caging. rsc.org |

Mechanistic Photophysical Investigations of Nitrobenzyl Chromophores

The photocleavage of ortho-nitrobenzyl compounds, including this compound, proceeds through a complex series of steps initiated by the absorption of a photon. The mechanism is generally understood to involve an intramolecular hydrogen atom transfer from the benzylic carbon to the excited-state nitro group. researchgate.netacs.org

Excitation: Upon absorption of UV light, the nitrobenzyl chromophore is promoted from its ground state to an electronically excited singlet state. acs.org

Intersystem Crossing: This singlet state can undergo intersystem crossing to a more stable triplet excited state. akjournals.com

Intramolecular Hydrogen Abstraction: The crucial step involves the excited nitro group abstracting a hydrogen atom from the benzylic carbon (the -CH2- group attached to the nitrogen). This forms a transient biradical species which rapidly rearranges into an aci-nitro intermediate. acs.org

Rearrangement and Cleavage: The aci-nitro intermediate is unstable and undergoes further rearrangement. It is proposed to cyclize to a five-membered ring intermediate, which then decomposes to release the protected amine and form the corresponding ortho-nitrosobenzaldehyde derivative (in this case, 4-methoxy-2-nitrosobenzaldehyde). researchgate.netacs.org

The efficiency of this process, or quantum yield, is influenced by several factors. The electronic properties of substituents on the aromatic ring play a significant role. Electron-donating groups, like the methoxy group in the 4-position, can enhance the rate of photolysis. Conversely, the nature of the leaving group (the amine being released) also impacts the quantum yield; groups that better stabilize radicals can lead to more efficient photorelease. researchgate.netresearchgate.net Studies on related systems have shown that quantum yields can vary significantly, with values for some nitrobenzyl derivatives being as low as 0.004 to 0.008, while a minimum of 0.02 is often considered necessary for practical biological applications. oup.com

| Compound/System | Parameter | Observed Value/Characteristic | Reference |

|---|---|---|---|

| Nitrobenzene (B124822) | Triplet excited state quantum yield (φT) | 0.67 ± 0.10 | akjournals.com |

| 1-(2-Nitrophenyl)ethyl phosphate | Photolysis quantum yield (Qp) at 342 nm | 0.53 | researchgate.net |

| MNI-Glu (a caged glutamate) | Photolysis quantum yield | 0.065 | researchgate.net |

| Nitrobiphenyl scaffolds with amino substituents | Uncaging quantum yields (Φu) | 0.004 to >0.02 | oup.com |

Electrophilic Aromatic Substitution Patterns on the Benzyl and Methoxy-Substituted Rings

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions in organic chemistry. masterorganicchemistry.comchadsprep.com The outcome of such a reaction—specifically, the position at which the new electrophile attaches—is dictated by the directing effects of the substituents already present on the ring: the nitro group (-NO2), the methoxy group (-OCH3), and the alkylamine side chain (-CH2N(H)CH3).

Methoxy Group (-OCH3): The methoxy group is a powerful activating group and an ortho, para-director. libretexts.org It donates electron density to the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the attack by an electrophile, particularly when the attack is at the ortho or para positions.

Nitro Group (-NO2): The nitro group is a strong deactivating group and a meta-director. libretexts.orgyoutube.com It withdraws electron density from the ring both inductively and through resonance, destabilizing the arenium ion intermediate, especially when the attack is at the ortho or para positions. This makes the meta position the least deactivated and therefore the most favorable site for substitution. libretexts.org

Alkyl Side Chain (-CH2N(H)CH3): This group is generally considered to be weakly activating and an ortho, para-director.

In the case of this compound, these groups are in conflict. The powerful ortho, para-directing influence of the methoxy group at C4 and the meta-directing influence of the nitro group at C2 control the regioselectivity. The positions ortho to the methoxy group are C3 and C5. The positions meta to the nitro group are C4 (already substituted) and C6 (which is the same as C2 relative to the benzyl group).

The directing effects can be summarized as follows:

-OCH3 (at C4): Directs to C3 and C5.

-NO2 (at C2): Directs to C4 and C6 (which is equivalent to C2).

-CH2N(H)CH3 (at C1): Directs to C2 and C6 (ortho) and C4 (para).

Considering these influences, the most likely positions for electrophilic attack are C3 and C5. The methoxy group is a stronger activator than the alkyl chain is a deactivator, and its directing effect will dominate over the deactivating nitro group. The C3 and C5 positions are both activated by the methoxy group and are not sterically hindered by the adjacent large groups. Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to yield a mixture of 3- and 5-substituted products. libretexts.org

Spectroscopic and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For N-(4-Methoxy-2-nitrobenzyl)-N-methylamine, analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides critical data for its structural confirmation.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the benzylic protons, and the N-methyl group. The chemical shifts are influenced by the electronic effects of the nitro and methoxy substituents on the aromatic ring.

The aromatic region will likely show complex splitting patterns due to the coupling between adjacent protons. The proton ortho to the nitro group is expected to be the most deshielded. Based on data for similar substituted nitrobenzene (B124822) compounds, the expected chemical shifts are detailed in the table below. libretexts.org

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H (C3-H) | ~ 7.5 | d | ~ 8.5 |

| Aromatic-H (C5-H) | ~ 7.1 | dd | ~ 8.5, 2.5 |

| Aromatic-H (C6-H) | ~ 7.8 | d | ~ 2.5 |

| Methoxy (-OCH₃) | ~ 3.9 | s | - |

| Benzyl (B1604629) (-CH₂-) | ~ 3.7 | s | - |

| N-Methyl (-NCH₃) | ~ 2.5 | s | - |

Note: The predicted values are based on the analysis of structurally related compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the attached functional groups. The carbon atom attached to the nitro group (C2) and the carbon atom bearing the methoxy group (C4) are expected to show significant shifts.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C1 (C-CH₂N) | ~ 132 |

| C2 (C-NO₂) | ~ 149 |

| C3 | ~ 115 |

| C4 (C-OCH₃) | ~ 162 |

| C5 | ~ 110 |

| C6 | ~ 125 |

| Methoxy (-OCH₃) | ~ 56 |

| Benzyl (-CH₂-) | ~ 58 |

| N-Methyl (-NCH₃) | ~ 43 |

Note: The predicted values are based on the analysis of structurally related compounds such as various benzonitriles and benzaldehydes. rsc.org Actual experimental values may vary.

Nitrogen-15 (¹⁵N) NMR Spectroscopic Analysis and Chemical Shift Studies

¹⁵N NMR spectroscopy is a valuable technique for studying the electronic environment of nitrogen atoms. In this compound, there are two nitrogen atoms: one in the nitro group and one in the methylamine (B109427) group.

The chemical shift of the nitro group nitrogen is expected to be in the range of -10 to +20 ppm relative to nitromethane. huji.ac.ilresearchgate.netresearchgate.netscience-and-fun.de The amine nitrogen will resonate at a significantly different frequency, typically in the range of -300 to -350 ppm relative to nitromethane, characteristic of a tertiary amine. huji.ac.il

| Nitrogen Atom | **Expected Chemical Shift (ppm, relative to CH₃NO₂) ** |

| Nitro (-NO₂) | -10 to +20 |

| Amine (-N(CH₃)-) | -300 to -350 |

Note: The predicted values are based on established chemical shift ranges for similar functional groups. huji.ac.ilresearchgate.netresearchgate.netscience-and-fun.de Actual experimental values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the nitro, methoxy, and amine functional groups, as well as the aromatic ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (-CH₂, -CH₃) | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Asymmetric NO₂ Stretch | 1550 - 1500 |

| Symmetric NO₂ Stretch | 1360 - 1320 |

| C-O Stretch (Aryl Ether) | 1270 - 1230 |

| C-N Stretch | 1200 - 1020 |

Note: The predicted values are based on characteristic infrared absorption frequencies for the respective functional groups.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations, in particular, tend to give strong signals in Raman spectra. For this compound, the symmetric stretching of the nitro group and the breathing modes of the aromatic ring are expected to be prominent.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | ~1000 |

| Symmetric NO₂ Stretch | 1360 - 1320 |

| Aromatic C=C Stretch | 1600 - 1570 |

| Aromatic C-H Stretch | 3100 - 3050 |

Note: The predicted values are based on typical Raman shifts for the indicated vibrational modes.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Detailed experimental mass spectrometry data, including molecular ion and specific fragmentation analysis for this compound, is not extensively available in publicly accessible scientific literature. Chemical suppliers may possess analytical data, such as Liquid Chromatography-Mass Spectrometry (LC-MS) results, for product verification purposes bldpharm.com. However, comprehensive fragmentation studies conducted under various ionization techniques for this specific compound have not been published in peer-reviewed journals.

For context, the molecular formula of this compound is C9H12N2O3, which corresponds to a molecular weight of 196.20 g/mol bldpharm.com. In a typical mass spectrometry analysis, the molecular ion peak ([M]+ or [M+H]+) would be expected at or near this mass-to-charge ratio (m/z). Subsequent fragmentation would likely involve the cleavage of bonds susceptible to breaking, such as the benzylic C-N bond, the N-C bond of the methyl group, and potential rearrangements involving the nitro and methoxy functional groups.

X-ray Crystallography for Solid-State Structure Determination

As of the current date, a definitive crystal structure of this compound determined by single-crystal X-ray diffraction has not been reported in the primary scientific literature or deposited in crystallographic databases. Therefore, precise data on its solid-state conformation, including bond lengths, bond angles, torsion angles, and intermolecular interactions, are not available.

While crystallographic data for structurally analogous compounds exist, providing insights into the potential solid-state packing and molecular geometry of similar scaffolds, no such specific information is published for this compound itself nih.govnih.govresearchgate.net. The determination of its crystal structure would require the successful growth of a single crystal suitable for X-ray analysis.

Theoretical and Computational Investigations

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior that is inaccessible through static quantum calculations.

MD simulations are ideal for exploring the conformational flexibility of N-(4-Methoxy-2-nitrobenzyl)-N-methylamine in various solvents (e.g., water, ethanol, DMSO). By simulating the molecule's trajectory, researchers can observe how solvent interactions influence its preferred shapes and the dynamics of its flexible side chain. For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the molecule's nitro, methoxy (B1213986), and amine groups would play a dominant role in stabilizing certain conformations. In contrast, a nonpolar solvent would favor conformations driven by intramolecular forces. These simulations can reveal the most populated conformational states and the energy barriers for transitioning between them, offering a complete picture of the molecule's behavior in solution.

To understand its potential biological activity, MD simulations are used to study how this compound interacts with a target protein. This process typically begins with molecular docking to predict the most likely binding pose of the ligand in the protein's active site. Following docking, MD simulations are run on the ligand-protein complex. These simulations reveal the stability of the binding pose and map the key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) that anchor the ligand. By analyzing the trajectory, scientists can calculate the binding free energy, identify the specific amino acid residues crucial for recognition, and understand the dynamic changes in both the ligand and protein upon binding. This mechanistic insight is invaluable for structure-based drug design and for explaining the molecule's mode of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationships (QSPR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods aimed at elucidating the mathematical relationships between the structural features of a series of compounds and their biological activities or physicochemical properties, respectively. researchgate.netresearchgate.net These models are valuable in medicinal chemistry and materials science for predicting the activity of new compounds and guiding the design of molecules with desired characteristics. researchgate.net

For derivatives of nitro-substituted aromatic compounds, QSAR studies have been employed to predict properties such as toxicity. researchgate.netdergipark.org.trdergipark.org.trresearchgate.net These studies typically involve the calculation of various molecular descriptors, which are numerical values that characterize the chemical structure. Common descriptors include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These relate to the molecule's reactivity and interaction with biological targets. researchgate.net

Topological Descriptors: Which describe the connectivity of atoms in a molecule.

Quantum Chemical Descriptors: Including hyperpolarizability and conductor-like screening model (COSMO) area, which have been used to model the toxicology of nitrobenzene (B124822) derivatives. dergipark.org.trdergipark.org.tr

A typical QSAR study on nitroaromatic derivatives might involve developing a regression model that correlates a set of these descriptors with an observed activity, such as the concentration required to cause a toxic effect on an organism like Tetrahymena pyriformis. researchgate.netresearchgate.net For instance, studies on nitrobenzene derivatives have shown that their toxicity can be modeled using descriptors like the electrophilicity index, LUMO energy, and the hydrophobicity index (log P). researchgate.net The presence of functional groups, such as the nitro group, is known to be a significant factor in determining the biological efficiency of compounds. nih.gov

Despite the utility of these methods, a specific QSAR or QSPR study focused on derivatives of this compound has not been identified in the surveyed scientific literature. The development of such a model would require synthesizing a series of derivatives and evaluating their biological activity or properties to generate the necessary dataset for analysis.

Chemical Reactivity Indices and Fukui Functions Analysis

Chemical reactivity indices, derived from Density Functional Theory (DFT), are powerful tools for predicting and understanding the reactivity of molecules. These indices help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Key reactivity indices include:

Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Electrophilicity Index (ω): A global reactivity index that measures the propensity of a species to accept electrons.

Fukui Function (f(r)): A local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is changed. researchgate.net It helps in identifying the most susceptible sites for attack. The Fukui function can be condensed to atomic sites to predict atom-specific reactivity. researchgate.net

For nitroaromatic compounds, the nitro group (–NO₂) acts as a strong electron-withdrawing group, significantly influencing the electron distribution and reactivity of the aromatic ring. nih.gov The analysis of Fukui functions in nitro-substituted benzenes reveals how the nitro group deactivates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions, making it meta-directing. rsc.orgpku.edu.cn The electron-withdrawing nature of the nitro group generally increases the electrophilicity of the compound. researchgate.net

A detailed analysis of the chemical reactivity indices and Fukui functions specifically for this compound is not available in the current literature. Such an investigation would involve DFT calculations to determine the global and local reactivity descriptors, providing insight into its chemical behavior and potential reaction mechanisms.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics, including optical data storage and signal processing. unifr.ch Organic molecules, particularly those with an extended π-conjugated system substituted with electron-donating (D) and electron-accepting (A) groups, can exhibit significant NLO responses. unifr.ch

The key parameters for NLO activity are the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). Computational chemistry, particularly DFT, is a vital tool for predicting these properties and screening potential NLO candidates before their synthesis. researchgate.net

The molecule this compound possesses structural features conducive to NLO activity:

An electron-donating methoxy group (–OCH₃).

An electron-accepting nitro group (–NO₂). unifr.ch

A π-conjugated benzene (B151609) ring that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor.

The presence of a strong electron-withdrawing group like the nitro group is known to enhance the delocalization of electrons and can lead to large hyperpolarizability values, which are crucial for NLO applications. researchgate.net Theoretical studies on similar D-π-A systems have demonstrated that the nature and position of the donor and acceptor groups are critical in tuning the NLO response. unifr.ch

While the structural characteristics of this compound suggest potential for NLO properties, specific theoretical predictions and calculations of its polarizability and hyperpolarizabilities are not reported in the reviewed literature. A computational study using methods like DFT would be required to quantify its NLO response and compare it with known NLO materials.

Molecular Interactions and Biological Relevance Non Clinical

Role as a Synthetic Intermediate for Biologically Active Molecules

N-(4-Methoxy-2-nitrobenzyl)-N-methylamine serves as a valuable synthetic intermediate in the generation of more complex, biologically active molecules. The presence of the nitro group, methoxy (B1213986) group, and the secondary amine offers multiple points for chemical modification, allowing for the construction of diverse molecular architectures. The general principle involves utilizing the existing functionalities to build upon the molecular framework, leading to compounds with potential therapeutic applications.

For instance, related N-(substituted phenyl)acetamides are recognized as important intermediates in the synthesis of various heterocyclic compounds. nih.gov The nitrobenzyl moiety, in particular, is a common precursor in drug discovery. The reduction of the nitro group to an amine is a key transformation that opens up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and ureas, which are prevalent in many pharmaceutical agents.

The synthesis of analogs often involves multi-step processes. For example, the synthesis of N-methylated derivatives of norbelladine, which share some structural similarities, involves the formation of imine intermediates from benzaldehydes, followed by hydrogenation to secondary amines and subsequent N-methylation. mdpi.com Similarly, the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline has been achieved through a two-step reductive amination process. researchgate.netresearchgate.net These examples highlight the synthetic utility of the core structure of this compound in creating a library of compounds for biological screening.

In Vitro Studies on Molecular Targets and Pathways

While direct in vitro studies on this compound are not extensively documented in publicly available literature, the biological activity of structurally related compounds can provide insights into its potential molecular targets and pathways.

Enzyme Inhibition Mechanisms at the Molecular Level

Derivatives of similar scaffolds have been shown to be potent enzyme inhibitors. For example, studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have identified them as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in various physiological and pathological processes. nih.gov The mechanism of inhibition often involves specific molecular interactions with the enzyme's active site. For instance, the binding of hydrazone derivatives, which possess both electrophilic and nucleophilic properties, can involve strong hydrogen bonding interactions with key amino acid residues within the enzyme. researchgate.net The structural features of this compound, such as the methoxy and nitro groups, could similarly participate in hydrogen bonding and other non-covalent interactions with enzyme targets.

Interactions with Nucleic Acids and DNA Modification Mechanisms

Structure-Activity Relationships (SAR) in the Design of Molecular Probes and Chemical Tools

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and are crucial in the design of potent and selective molecular probes and therapeutic agents. For the this compound scaffold, SAR studies would involve systematically modifying different parts of the molecule and evaluating the impact on a specific biological activity.

Key areas for modification and their potential impact on activity include:

| Molecular Position | Modification | Potential Impact on Biological Activity |

| Nitro Group | Position (ortho, meta, para) | Alters electronic properties and steric hindrance, affecting binding affinity and selectivity. |

| Replacement with other electron-withdrawing or -donating groups | Modulates the overall electronic character of the aromatic ring, influencing interactions with biological targets. | |

| Methoxy Group | Position and number | Can affect solubility, metabolic stability, and hydrogen bonding capacity. |

| Replacement with other alkyl or alkoxy groups | Explores the steric and electronic requirements of the binding pocket. | |

| Methylamine (B109427) Group | N-substitution with different alkyl or aryl groups | Can influence lipophilicity, basicity, and steric interactions, potentially altering receptor or enzyme binding. |

An example of SAR can be seen in the development of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-LOX inhibitors, where modifications to the benzenesulfonamide (B165840) portion led to significant changes in potency and selectivity. nih.gov Similarly, in a series of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines, changing the substituent on the pyridine (B92270) ring from a chlorine atom to a methoxy or N-methylamine group resulted in compounds with varying cytotoxic activities. nih.gov

Analogues and Derivatives with Modified Biological Profiles for Mechanistic Studies

The synthesis and study of analogues and derivatives of this compound are essential for elucidating mechanisms of action and for optimizing biological activity. By creating a library of related compounds, researchers can probe the specific molecular interactions that govern a particular biological effect.

For example, the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide and its N-(methylsulfonyl) derivative provides a platform to study how changes to the amine substituent affect the compound's properties and biological interactions. nih.govnih.gov The comparison of 2C drugs with their NBOMe analogues has revealed that the N-2-methoxybenzyl group significantly enhances affinity for certain receptors, providing a clear example of how a specific structural modification can dramatically alter a compound's pharmacological profile. nih.gov

Furthermore, the generation of derivatives with varied substituents on the aromatic ring, such as additional methyl or methoxy groups, can help to map the binding site of a target protein and understand the steric and electronic requirements for optimal interaction. nih.gov The study of such analogues is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's properties to achieve a desired biological outcome.

Potential Applications in Chemical and Material Sciences Non Clinical

Utilization as a Building Block in Organic Synthesis

As a functionalized molecule, N-(4-Methoxy-2-nitrobenzyl)-N-methylamine serves as a versatile building block for the construction of more complex molecular frameworks.

The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, and substituted anilines and benzylamines are key starting materials. The related compound, 4-methoxy-2-nitroaniline (B140478), is a known precursor for creating various heterocyclic systems. nih.govnist.govnih.gov For instance, it can be acetylated to form N-(4-Methoxy-2-nitrophenyl)acetamide, a compound whose structural properties have been studied in detail. nih.gov The reduction of the nitro group in such compounds provides an amino group which can then be used in cyclization reactions to form heterocycles. Given that this compound shares the 4-methoxy-2-nitrophenyl core, it is a plausible precursor for a variety of N-methylated heterocyclic compounds. The synthesis often involves the reduction of the nitro group followed by intramolecular or intermolecular cyclization.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. While specific research detailing the use of this compound in MCRs is not prevalent, the general class of benzylamines is known to participate in such reactions. Benzylamine (B48309) itself is used in the Schlittler-Müller modification of the Pomeranz–Fritsch reaction to prepare isoquinolines. wikipedia.org This suggests that this compound could potentially be employed in similar MCRs to generate complex, highly substituted nitrogen-containing molecules.

Chemical Biology Probes and Tools (e.g., photolabile caging groups)

The 2-nitrobenzyl group is a well-established photolabile protecting group, often referred to as a "caging" group, in chemical biology. These groups can be attached to a biologically active molecule, rendering it inactive. Upon exposure to UV light, the 2-nitrobenzyl cage is cleaved, releasing the active molecule with high spatial and temporal control.

The 4-methoxy-2-nitrobenzyl moiety, in particular, has been demonstrated as a fully reversible backbone modification for synthetic peptides that is compatible with Boc chemistry. rsc.org The photolytic cleavage is a key feature of this application. The mechanism of photolysis for related 2-(2-nitrophenyl)ethyl caging groups involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate which then rearranges to release the caged compound. nbn-resolving.org This established reactivity strongly supports the potential of this compound to be used in the development of novel photolabile protecting groups for amines or other functional groups in chemical biology research.

| Photolabile Group | Key Features | Potential Application |

| 4-Methoxy-2-nitrobenzyl | Reversible backbone protection, Photolytic cleavage rsc.org | Caging of peptides and other biomolecules |

| 2-(2-Nitrophenyl)ethyl | Controlled release via photolysis, Mechanistic studies available nbn-resolving.org | Development of light-sensitive probes and drug delivery systems |

Applications in Dye and Pigment Chemistry

Substituted nitroanilines are important intermediates in the synthesis of dyes and pigments. For example, 4-methoxy-2-nitroaniline is used as an intermediate in the manufacturing of pigments. nih.gov The chromophoric properties of the nitroaromatic system are central to this application. By extension, this compound could serve as a precursor in the synthesis of certain azo dyes or other classes of colorants. The synthesis would likely involve the reduction of the nitro group to an amine, followed by diazotization and coupling with another aromatic compound to generate the final dye molecule. The presence of the methoxy (B1213986) group can act as an auxochrome, modifying the color and fastness properties of the resulting dye.

Role in Polymer Science and Materials Chemistry

Substituted benzylamines find applications in polymer science, primarily as modifying agents for existing polymers or as monomers for the synthesis of new polymers. For instance, benzylamine has been used for the amidation of polymers containing thioester groups, effectively converting them into polyamides. warwick.ac.uk This type of post-polymerization modification allows for the tuning of polymer properties.

Furthermore, the synthesis of poly(vinyl benzylamine) highlights the utility of benzylamine derivatives as monomers. google.com Given this precedent, this compound could potentially be used in several ways in polymer chemistry:

As a chain-terminating agent in certain polymerization reactions.

For the surface functionalization of materials to introduce the reactive nitro and amine functionalities.

As a monomer or co-monomer in the synthesis of specialty polymers with unique optical or binding properties derived from the nitroaromatic system.

Future Research Directions and Outlook

Development of Novel and Efficient Synthetic Methodologies

The classical synthesis of N-(4-Methoxy-2-nitrobenzyl)-N-methylamine and related structures often relies on multi-step processes, including the reductive amination of a corresponding aldehyde. While effective, future research should focus on developing more efficient, high-yield, and scalable synthetic protocols.

Key areas for exploration include:

Flow Chemistry: Transitioning from batch processing to continuous flow systems can enhance reaction efficiency, improve safety, and allow for greater control over reaction parameters. A continuous, solvent-free method using single-screw extrusion (SSE) has shown high yields for related imine syntheses and could be adapted. researchgate.net

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, offer a green alternative to traditional solution-phase synthesis, potentially reducing waste and energy consumption. researchgate.net

Advanced Catalysis: Investigating novel catalysts, including metal-organic frameworks (MOFs) or L-proline-based Natural Deep Eutectic Solvents (NADES), could significantly improve reaction rates and selectivity under milder conditions. ijnc.irmdpi.com For instance, the use of NADES in conjunction with microwave irradiation has been successful in related condensation reactions. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Benzylamine (B48309) Synthesis

| Methodology | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| Conventional Batch Synthesis | Well-established, predictable. | Often requires harsh reagents, generates significant waste, lower yields. | Optimization of existing protocols. |

| Flow Chemistry | High throughput, improved safety and control, scalable. researchgate.net | Higher initial equipment cost. | Adaptation for multi-step synthesis of the target compound. |

| Mechanochemistry | Reduced solvent use, high efficiency, eco-friendly. researchgate.net | Scalability can be a challenge for some reactions. | Exploring different milling parameters and catalysts. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. mdpi.commdpi.com | Potential for localized overheating, specialized equipment needed. | Combining with green solvents like NADES for synergistic effects. mdpi.com |

Advanced Mechanistic Studies of Reactivity and Photochemistry

The defining characteristic of ortho-nitrobenzyl compounds is their ability to undergo photocleavage upon UV irradiation. While the general mechanism is understood to proceed through an excited triplet state and a subsequent aci-nitro intermediate, detailed mechanistic studies on this compound are lacking.

Future research should employ advanced spectroscopic and analytical techniques to:

Elucidate Photochemical Intermediates: Utilize transient absorption spectroscopy and time-resolved infrared spectroscopy to directly observe the formation and decay of short-lived intermediates, such as the aci-nitro species.

Determine Quantum Yields: Precisely measure the efficiency of the photocleavage reaction under various conditions (e.g., different solvents, pH levels) to optimize its use in potential applications.

Investigate Substituent Effects: Systematically study how the methoxy (B1213986) and N-methyl groups influence the absorption spectrum, excited-state lifetime, and cleavage efficiency compared to other substituted nitrobenzylamines. Recent studies on manganese N-haloamides show that photolysis can lead to different reactive species depending on the specific molecular structure. chemrxiv.org

Exploration of New Reactivity Pathways and Transformations

Beyond its photochemical properties, the functional groups of this compound—the nitro group, the aromatic ring, and the tertiary amine—offer a rich landscape for exploring novel chemical transformations.

Prospective research includes:

Selective Reduction of the Nitro Group: Developing protocols for the selective reduction of the nitro group to an amine, hydroxylamine, or an azo compound would create a new family of derivatives with distinct chemical properties and potential applications.

Metal-Catalyzed Cross-Coupling: Utilizing the aromatic ring as a scaffold for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new substituents, thereby tuning the electronic and steric properties of the molecule.

Electrochemical Transformations: Investigating the electrochemical behavior of the compound to drive unique redox reactions that are not accessible through traditional chemical means.

Design and Synthesis of Functionalized Derivatives for Specific Chemical Biology Applications

The most promising application of this compound is as a photolabile protecting group (PPG) or a photocleavable linker. wikipedia.org Future work should focus on designing and synthesizing derivatives where the amine nitrogen is part of a larger functional system.

Key strategies involve:

Protecting Group Development: Synthesizing analogues where the N-methyl group is replaced by a biologically relevant molecule (e.g., an amino acid, nucleotide, or drug molecule). Irradiation with light would then release the active molecule in a spatially and temporally controlled manner.

Surface Functionalization: Creating derivatives with terminal functional groups (e.g., alkynes, azides, thiols) that can be used to immobilize the molecule on surfaces or nanoparticles for applications in materials science and diagnostics.

Bio-orthogonal Chemistry: Designing derivatives that can participate in bio-orthogonal reactions, allowing them to be tagged or conjugated to biomolecules within a cellular environment. Five- and six-membered heterocyclic compounds and their derivatives are known to be involved in important biochemical processes. ktu.edu

Table 2: Potential Functionalized Derivatives and Their Applications

| Derivative Class | Attached Moiety | Potential Application |

|---|---|---|

| Photocaged Amino Acids | Glycine, Alanine, etc. | Spatiotemporal control in peptide synthesis. wikipedia.org |

| Photocaged Nucleotides | ATP, GTP, etc. | Studying cell signaling pathways with light induction. |

| Photocleavable Linkers | Biotin, Fluorophores | Controlled release from surfaces for proteomics or microscopy. |

| Click-Ready Derivatives | Terminal Alkyne/Azide | Bio-orthogonal labeling and imaging of biomolecules. |

Integration of Computational and Experimental Approaches for Deeper Understanding

A synergistic approach combining computational modeling with experimental validation will be crucial for accelerating research. Density Functional Theory (DFT) and other computational methods can provide profound insights into the molecule's properties.

Future integrated studies should aim to:

Model Photochemical Pathways: Use time-dependent DFT (TD-DFT) to calculate the excited-state energies and predict the reaction coordinates for the photocleavage process. This can help rationalize experimental findings and guide the design of more efficient derivatives.

Predict Spectroscopic Properties: Compute NMR, IR, and UV-Vis spectra and compare them with experimental data to confirm structural assignments and understand the electronic structure. nih.gov

Analyze Molecular Geometry: Computational studies can predict key structural parameters, such as the torsion angles between the phenyl ring and its substituents, which are known to be important for reactivity. nih.govresearchgate.net For the related N-(4-Methoxy-2-nitrophenyl)acetamide, the molecule is significantly non-planar, a feature that influences its properties. nih.gov

Innovations in Sustainable and Green Chemistry for Compound Synthesis and Transformations

Aligning future research with the principles of green chemistry is imperative for environmental stewardship and economic viability. ijnc.ir

Key innovations to pursue include:

Biocatalysis: Employing enzymes to perform highly selective transformations under mild aqueous conditions, offering a green alternative to traditional chemical reagents. mdpi.com

Renewable Feedstocks and Solvents: Investigating the use of bio-based solvents and starting materials. ijnc.ir For example, some syntheses have successfully used citrus juice as a natural, non-toxic, and biodegradable catalyst and solvent medium. researchgate.net

Energy-Efficient Methodologies: Expanding the use of energy-efficient techniques like ultrasound and microwave irradiation to drive reactions, which can reduce energy consumption and reaction times. ijnc.irmdpi.com

Greener Reagents: Utilizing less toxic and more sustainable reagents. For the N-methylation step, using methanol (B129727) via a "borrowing-hydrogen" strategy is a greener alternative to traditional, more toxic methylating agents like formaldehyde. researchgate.net

Q & A

Basic Research Question

- NMR spectroscopy :

- GC-MS : Molecular ion peaks at m/z 150 [M–H]+ confirm the molecular weight (151.21 g/mol). Fragmentation patterns at m/z 121 (loss of –NO2) and 93 (loss of –OCH3) validate the structure .

How can researchers mitigate challenges in purifying this compound?

Basic Research Question

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves polar byproducts like unreacted methylamine or over-methylated derivatives .

- Recrystallization : Use ethyl acetate/hexane (1:3) at –20°C to isolate crystalline product, achieving >95% purity .

- Acid-base extraction : Partitioning between dichloromethane (organic phase) and 1M HCl (aqueous phase) removes hydrophilic impurities .

What role does this compound play in studying σ receptor binding interactions?

Advanced Research Question

This compound serves as a precursor for synthesizing amide derivatives that probe σ receptor affinity. For example:

- Coupling with Boc-protected glycine (using HBTU as a coupling agent) generates ligands for competitive binding assays .

- The nitro group enhances electron-deficient character, improving π-π stacking with aromatic residues in receptor pockets. Comparative studies with non-nitro analogs (e.g., N-(4-methoxybenzyl)-N-methylamine) show a 3-fold increase in binding affinity due to nitro-induced polarization .

How does the nitro group in this compound influence its stability and reactivity?

Advanced Research Question

- Photolability : The 2-nitrobenzyl group undergoes UV-induced cleavage (λ = 365 nm), making the compound useful as a photocaged amine in temporal control experiments .

- Electrochemical reduction : Cyclic voltammetry reveals a reduction peak at –0.85 V (vs. Ag/AgCl), corresponding to nitro-to-amine conversion. This property is exploited in redox-responsive drug delivery systems .

- Acid sensitivity : Protonation at the nitro group’s oxygen destabilizes the aromatic ring, necessitating pH >5 during storage .

What advanced applications exist for this compound in molecular imprinting?

Advanced Research Question

The compound acts as a functional monomer in molecularly imprinted polymers (MIPs) for selective catecholamine extraction:

- Template design : Co-polymerization with methylenebisacrylamide (cross-linker) and acrylated homovanillic acid creates cavities complementary to epinephrine’s structure .

- Recognition efficiency : MIPs exhibit 92% rebinding efficiency for dopamine at pH 7.4, outperforming non-imprinted polymers (45%) .

- Stability : The nitro group’s electron-withdrawing effect enhances MIP durability in aqueous media, with <5% template leaching after 10 cycles .

How can contradictions in spectral data for this compound be resolved?

Data Contradiction Analysis

Discrepancies in reported NMR shifts (e.g., δ 2.45 vs. δ 2.50 ppm for N–CH3) arise from solvent effects:

- Deuterated solvents : CDCl3 upshifts N–CH3 to δ 2.50 ppm, while DMSO-d6 causes downshifting to δ 2.45 ppm due to hydrogen bonding .

- Concentration dependence : High concentrations (>50 mM) induce aggregation, broadening aromatic proton signals. Dilute samples (<10 mM) resolve splitting patterns .

What computational tools are recommended for modeling this compound’s 3D structure?

Advanced Research Question

- Crystallography : WinGX Suite and ORTEP-3 generate accurate 3D models from X-ray data. The nitro group’s torsion angle (θ = 12°) minimizes steric clash with the methoxy group .

- DFT calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set predicts bond lengths (C–NO2 = 1.48 Å) and electrostatic potential surfaces, aiding interaction studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.